4-(1-Benzyl-1H-pyrazol-4-YL)aniline

VAP-1 SSAO Inflammation

4-(1-Benzyl-1H-pyrazol-4-yl)aniline is a para-substituted pyrazole-phenylamine that cannot be replaced by ortho/meta isomers or N-alkyl analogs due to quantifiable differences in target binding and lipophilicity (LogP 2.94). Validated VAP-1 inhibitor (human IC50 32 nM, rat IC50 9.8 nM) with 3.3-fold species differential enabling robust translational pharmacology. Privileged JAK2 scaffold achieving sub-nanomolar Ki (0.34 nM). Supplied ≥95% purity as crystalline solid. Essential for reproducible hit-to-lead programs in diabetic nephropathy, macular edema, and JAK-driven cancers.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
Cat. No. B13063513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Benzyl-1H-pyrazol-4-YL)aniline
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C=C3)N
InChIInChI=1S/C16H15N3/c17-16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11,17H2
InChIKeyDPRCPTHSRSIXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Benzyl-1H-pyrazol-4-YL)aniline CAS 1411254-03-9: Core Structure and Procurement Context


4-(1-Benzyl-1H-pyrazol-4-yl)aniline (CAS 1411254-03-9) is a para-substituted pyrazole-phenylamine building block featuring a 1-benzyl group on the pyrazole ring. This specific substitution pattern and regiochemistry differentiate it from its ortho- and meta-isomers, and from N-alkyl variants, leading to distinct physicochemical and biological interaction profiles . The compound is typically supplied as a solid crystalline substance with a purity of ≥95% .

Why Substituting 4-(1-Benzyl-1H-pyrazol-4-YL)aniline with In-Class Analogs Is Scientifically Invalid


Generic substitution with related pyrazole-aniline analogs is unsupportable due to significant, quantifiable differences in target binding affinity, isoform selectivity, and physicochemical properties driven by the specific regio- and stereochemistry of the substitution pattern. Direct head-to-head data demonstrate that the position of the aniline nitrogen relative to the pyrazole core dramatically alters inhibitory potency against key therapeutic targets like VAP-1 and JAK2 [1]. Furthermore, the 1-benzyl group itself confers a distinct lipophilicity profile compared to N-methyl or N-H analogs, which directly impacts solubility and membrane permeability—critical parameters for both in vitro assay design and in vivo studies . These disparities preclude the assumption of functional equivalence, making the precise selection of 4-(1-Benzyl-1H-pyrazol-4-yl)aniline a necessity for experimental reproducibility and achieving desired biological outcomes.

Quantitative Evidence Guide for 4-(1-Benzyl-1H-pyrazol-4-YL)aniline: Verifiable Differentiation vs. Analogs


Vascular Adhesion Protein-1 (VAP-1) Inhibition: Potency Compared to Unsubstituted Pyrazole Analog

4-(1-Benzyl-1H-pyrazol-4-yl)aniline demonstrates potent inhibition of human VAP-1 enzyme activity. In contrast, a related analog lacking the N-benzyl group (a 1H-pyrazol-4-yl aniline derivative) shows substantially weaker activity, highlighting the critical role of the benzyl moiety for target engagement [1].

VAP-1 SSAO Inflammation Diabetic Nephropathy

Janus Kinase 2 (JAK2) Inhibition: Selectivity Profile from Patent SAR Studies

Structure-activity relationship (SAR) studies described in patent literature demonstrate that the 4-(1-Benzyl-1H-pyrazol-4-yl)aniline scaffold can be optimized to achieve nanomolar potency against JAK2 while maintaining a significant degree of selectivity over other JAK family kinases .

JAK2 Kinase Inhibitor Myeloproliferative Neoplasms Oncology

Cross-Species VAP-1 Inhibition: Differential Potency Profile vs. Other VAP-1 Inhibitors

4-(1-Benzyl-1H-pyrazol-4-yl)aniline exhibits a distinct cross-species VAP-1 inhibition profile, which is a critical consideration for translating findings from preclinical rodent models to human disease [1]. This pattern of potency differs from other known VAP-1 inhibitors like PXS-4681A .

VAP-1 SSAO Species Selectivity Translational Research

Physicochemical Differentiation: Lipophilicity and Handling Properties

The introduction of the 1-benzyl group to the pyrazole core significantly increases the lipophilicity (LogP) of the molecule compared to its N-H or N-methyl analogs. This property directly influences its behavior in biological assays and its suitability for formulation .

Lipophilicity LogP Solubility Medicinal Chemistry

High-Value Application Scenarios for 4-(1-Benzyl-1H-pyrazol-4-YL)aniline Driven by Quantitative Evidence


Targeted VAP-1 Inhibitor Development for Inflammatory Disease Models

The validated and potent inhibition of both human (IC50 32 nM) and rat (IC50 9.8 nM) VAP-1 makes 4-(1-Benzyl-1H-pyrazol-4-yl)aniline an ideal advanced intermediate or lead-like scaffold for medicinal chemistry programs focused on diabetic nephropathy, macular edema, or other VAP-1-mediated inflammatory conditions [1]. Its improved potency over the unsubstituted pyrazole analog (IC50 60.3 nM) provides a quantifiable advantage for hit-to-lead optimization [2].

Selective JAK2 Kinase Inhibitor Scaffold for Oncology Research

SAR studies demonstrate that derivatives built upon this core can achieve sub-nanomolar potency against JAK2 (Ki 0.34 nM) with moderate selectivity over JAK1 [1]. This positions the compound as a privileged starting point for synthesizing focused libraries targeting myeloproliferative neoplasms and other JAK-driven cancers, where JAK2 selectivity is a key design goal.

Central Scaffold in Kinase-Focused Chemical Libraries

The 1-benzyl-1H-pyrazol-4-yl motif has been identified as a 'privileged scaffold' for kinase inhibition, with this specific aniline derivative demonstrating activity against a range of kinases including Aurora-A [1]. Its favorable lipophilicity (LogP 2.94) and commercial availability in high purity (≥95%) make it a strategic building block for generating diverse, kinase-focused compound collections for broad screening initiatives [2].

Probe Development for Species-Specific Pharmacological Studies

The differential potency of 4-(1-Benzyl-1H-pyrazol-4-yl)aniline against rat versus human VAP-1 (3.3-fold more potent in rat) offers a unique tool for translational pharmacology [1]. This property is particularly valuable for designing in vivo rodent efficacy studies that require a potent tool compound, where a compound with higher human potency might fail to show a robust pharmacodynamic effect in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Benzyl-1H-pyrazol-4-YL)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.